molecular formula C15H17NaO3 B7829423 sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate

sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate

Cat. No.: B7829423
M. Wt: 268.28 g/mol
InChI Key: WORCCYVLMMTGFR-HTKOBJQYSA-M
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Description

Sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate is a complex organic compound with a unique structure that includes a cyclopentyl ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate typically involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the phenyl group. Common synthetic routes may involve the use of Grignard reagents, Friedel-Crafts acylation, and subsequent reduction and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate include:

    Cyclopentyl derivatives: Compounds with similar cyclopentyl ring structures.

    Phenylpropanoates: Compounds with similar phenyl and propanoate groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

sodium;(2R)-2-[4-[[(1S)-2-oxocyclopentyl]methyl]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);/q;+1/p-1/t10-,13+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORCCYVLMMTGFR-HTKOBJQYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C[C@@H]2CCCC2=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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